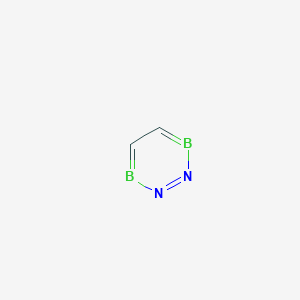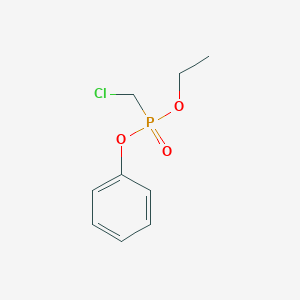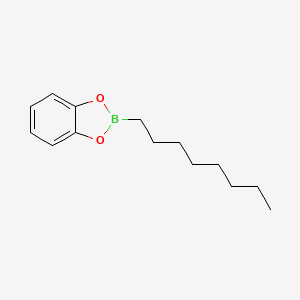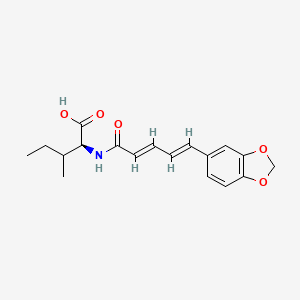
1,2,3,6-Diazadiborinine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,6-Diazadiborinine is a fascinating compound that belongs to the class of heterocyclic compounds. It features a six-membered ring containing two boron atoms and two nitrogen atoms, which imparts unique electronic and structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6-Diazadiborinine typically involves the reaction of boron-containing precursors with nitrogen-containing compounds under controlled conditions. One common method involves the use of boron trihalides and diamines, which react to form the desired heterocyclic ring. The reaction conditions often require an inert atmosphere and specific temperature ranges to ensure the formation of the compound .
Industrial Production Methods
While industrial-scale production methods for this compound are not extensively documented, the principles of its synthesis can be scaled up using standard chemical engineering techniques. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification methods such as crystallization and chromatography to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,6-Diazadiborinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen bonds.
Reduction: Reduction reactions can lead to the formation of boron-hydrogen bonds.
Substitution: The nitrogen and boron atoms in the ring can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boron-oxygen compounds, while substitution reactions can introduce various functional groups into the ring .
Applications De Recherche Scientifique
1,2,3,6-Diazadiborinine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique electronic properties make it a candidate for studying interactions with biological molecules.
Industry: Used in the development of new materials with specific electronic and structural properties
Mécanisme D'action
The mechanism of action of 1,2,3,6-Diazadiborinine involves its ability to interact with various molecular targets through its boron and nitrogen atoms. These interactions can lead to the activation or inhibition of specific pathways, depending on the nature of the target molecule. The compound’s aromatic nature also plays a role in its reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,2,5-Diazadiborinine: Similar in structure but differs in the positioning of boron and nitrogen atoms.
Azaborinines: Compounds with alternating boron and nitrogen atoms in the ring
Uniqueness
1,2,3,6-Diazadiborinine is unique due to its specific arrangement of boron and nitrogen atoms, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
93100-86-8 |
|---|---|
Formule moléculaire |
C2H2B2N2 |
Poids moléculaire |
75.68 g/mol |
Nom IUPAC |
1,2,3,6-diazadiborinine |
InChI |
InChI=1S/C2H2B2N2/c1-2-4-6-5-3-1/h1-2H |
Clé InChI |
CIULEIVUJXGONY-UHFFFAOYSA-N |
SMILES canonique |
B1=CC=BN=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]aniline](/img/structure/B14346749.png)
![4,4,5,5,6,6,7,7-Octamethylspiro[2.4]heptane](/img/structure/B14346755.png)

![2-Imino-5-{2-[4-(trifluoromethyl)phenyl]hydrazinylidene}-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B14346764.png)



![2,4,4-Trimethyl-4H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14346798.png)


![[4-(Octyloxy)pyridine-2,6-diyl]dimethanol](/img/structure/B14346817.png)



